![molecular formula C7H6N2OS B12829890 (1H-Benzo[d]imidazol-2-yl)sulfanol CAS No. 72255-31-3](/img/structure/B12829890.png)
(1H-Benzo[d]imidazol-2-yl)sulfanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-2-yl)sulfanol is a heterocyclic compound that features a benzimidazole ring fused with a sulfanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol typically involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)sulfanol can undergo various chemical reactions, including:
Oxidation: The sulfanol group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
(1H-Benzo[d]imidazol-2-yl)sulfanol is used as a building block in organic synthesis.
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activity. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)sulfanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key feature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a similar structure but lacking the sulfanol group.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Omeprazole: A benzimidazole-based drug used to treat acid reflux.
Uniqueness
(1H-Benzo[d]imidazol-2-yl)sulfanol is unique due to the presence of the sulfanol group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72255-31-3 |
|---|---|
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-hydroxysulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9) |
Clé InChI |
QAMRQEMANWKFAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


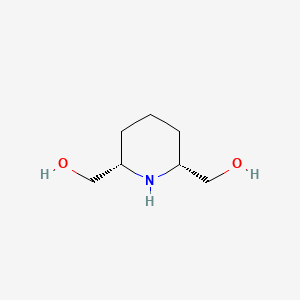
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)

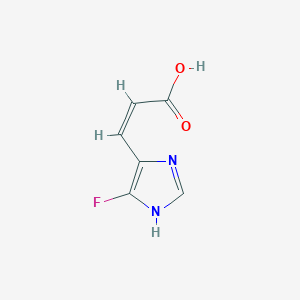


![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
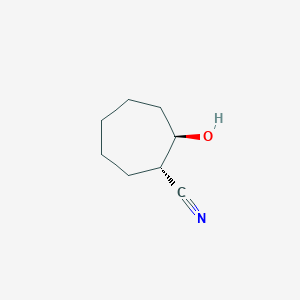

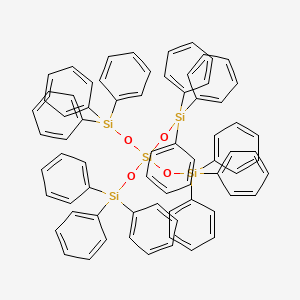
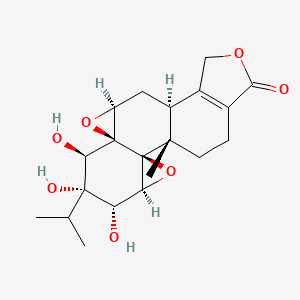
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
